4-アミノ-4-オキソブタン酸メチル

説明

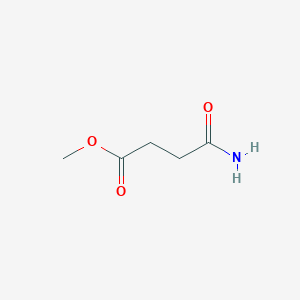

Methyl 4-amino-4-oxobutanoate, also known as Methyl 4-amino-4-oxobutanoate, is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4-amino-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

不斉合成

“4-アミノ-4-オキソブタン酸メチル” は、1-ヒドロキシメチルピロリジジンアルカロイドの不斉合成に使用されます . このプロセスには、同一の出発物質から異なる立体異性体を生成することを可能にする立体発散戦略が含まれます .

効率的な合成方法

この化合物は、Cu (I) 触媒によるニトロメタンのエナンチオ選択的付加など、効率的な合成方法において重要な役割を果たします . この反応は、多くの複雑な有機化合物の合成における重要なステップです .

医薬品用途

反応性と溶解性があるため、“4-アミノ-4-オキソブタン酸メチル” は製薬業界で使用されています . アルコールとエステル化反応を起こし、さまざまなエステルを生成することができます .

食品添加物

“4-アミノ-4-オキソブタン酸メチル” は、食品業界でも添加物として使用されています . 水、エタノール、その他の極性溶媒への溶解性により、さまざまな食品に適した成分となっています .

香料業界

この化合物は、心地よいフルーティーな香りのため、香料業界で使用されています . さまざまな香水や香りのある製品の配合に使用することができます

作用機序

Target of Action

Methyl 4-amino-4-oxobutanoate is a small molecule with the molecular formula C5H9NO3 It is known to be involved in various synthetic pathways .

Mode of Action

It is known to participate in diverse synthetic pathways, indicating its potential role in various biochemical reactions .

Pharmacokinetics

Its molecular weight of131.13 suggests that it may have good bioavailability, as molecules under 500 Daltons typically have better absorption and distribution profiles.

Result of Action

Given its involvement in various synthetic pathways , it is likely to influence the synthesis of other molecules, potentially affecting cellular functions and processes.

Action Environment

It is known to be stable under normal temperatures and sealed in dry conditions , suggesting that it may be sensitive to moisture and temperature changes.

生化学分析

Biochemical Properties

It is known that this compound can participate in various biochemical reactions due to the presence of the carbonyl group, which adds versatility to its applications .

Molecular Mechanism

It is known that this compound exhibits reactivity as both an ester and a ketone . This suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is highly soluble in water, ethanol, and other polar solvents . This property could potentially influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Transport and Distribution

Given its solubility in polar solvents , it is plausible that it could interact with various transporters or binding proteins, and could potentially influence its localization or accumulation.

生物活性

Methyl 4-amino-4-oxobutanoate, also known as methyl 4-oxobutyrate, is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 131.13 g/mol

- CAS Number : 53171-39-4

Methyl 4-amino-4-oxobutanoate is a derivative of oxobutanoic acid and serves as an important intermediate in organic synthesis, particularly in the pharmaceutical industry.

Biological Activities

-

Antioxidant Activity

Methyl 4-amino-4-oxobutanoate exhibits significant antioxidant properties. In studies, it has been shown to scavenge free radicals effectively, with an IC50 value of 5.43 µM against DPPH radicals and a TEAC value of 2.31 mM against ABTS radicals . -

Enzyme Inhibition

The compound has demonstrated inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's . This suggests potential therapeutic applications in cognitive enhancement and neuroprotection. -

Synthesis of Bioactive Compounds

Methyl 4-amino-4-oxobutanoate is utilized as a precursor for synthesizing various bioactive compounds, including (-)-deoxoprosophylline, a piperidine alkaloid with therapeutic potential . This highlights its importance in drug development.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | DPPH IC50: 5.43 µM; TEAC: 2.31 mM | |

| Enzyme Inhibition | AChE and BChE inhibition | |

| Synthesis Precursor | Used to synthesize (-)-deoxoprosophylline |

Case Study: Antioxidant Properties

In a study examining various natural products, methyl 4-amino-4-oxobutanoate was isolated from the marine red alga Rhodomela confervoides. The compound showed strong antioxidant activity, indicating its potential use in developing natural antioxidant supplements .

Case Study: Neuroprotective Potential

Research has indicated that derivatives of methyl 4-amino-4-oxobutanoate can inhibit AChE and BChE effectively. This property suggests that these compounds could be explored further for their neuroprotective effects in models of Alzheimer’s disease .

特性

IUPAC Name |

methyl 4-amino-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURZMSZDVGMYKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20502233 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53171-39-4 | |

| Record name | Methyl 4-amino-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20502233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。